Traumatic acid
Overview
Description
Traumatic acid is an organic compound with a unique structure that has garnered attention in various scientific fields. It is characterized by its long carbon chain and the presence of functional groups that make it reactive and versatile in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Traumatic acid typically involves the reaction of dodecane with specific reagents under controlled conditions. One common method is the catalytic hydrogenation of dodecane, followed by oxidation to introduce the desired functional groups. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where dodecane is subjected to catalytic processes. The use of catalysts such as palladium or platinum on carbon supports is common to enhance the reaction efficiency. The process is optimized to maximize yield and purity, with continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Traumatic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine gas in the presence of UV light.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
Traumatic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which Traumatic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are crucial for its therapeutic potential.
Comparison with Similar Compounds
Traumatic acid can be compared with other long-chain organic compounds, such as:
Dodecanoic acid: Similar in structure but differs in functional groups.
Dodecylbenzene: Contains an aromatic ring, making it more stable and less reactive.
Dodecanol: An alcohol with different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the versatility they provide in chemical reactions and applications.
Properties
IUPAC Name |
dodec-2-enedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h7,9H,1-6,8,10H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZWDMBCPDUFDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124-00-5 | |
Record name | 2-Dodecenedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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